4-(3-Methoxyphenyl)benzonitrile
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Overview
Description
4-(3-Methoxyphenyl)benzonitrile, also known as 3’-methoxy [1,1’-biphenyl]-4-carbonitrile, is an organic compound with the molecular formula C14H11NO. This compound is characterized by a biphenyl structure with a methoxy group at the 3-position and a nitrile group at the 4-position. It is commonly used in various chemical syntheses and has applications in multiple scientific fields .
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions via an sn1 pathway, especially when they are resonance stabilized . This suggests that 4-(3-Methoxyphenyl)benzonitrile might interact with its targets through a similar mechanism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-(3-Methoxyphenyl)benzonitrile involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the cyanation of benzene derivatives using metal catalysts. The process involves the use of reagents such as sodium cyanide or potassium cyanide in the presence of a transition metal catalyst like palladium or copper .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed:
Oxidation: 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: 4-(3-Methoxyphenyl)benzylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Methoxyphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Methoxybenzonitrile: Lacks the biphenyl structure, making it less complex.
3-Methoxybenzonitrile: Similar structure but with the nitrile group at a different position.
4-Cyanobiphenyl: Similar biphenyl structure but lacks the methoxy group.
Uniqueness: 4-(3-Methoxyphenyl)benzonitrile is unique due to the presence of both the methoxy and nitrile groups on a biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-(3-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHPEFDYNQSANO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402468 |
Source
|
Record name | 4-(3-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-39-2 |
Source
|
Record name | 3′-Methoxy[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154848-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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